

# Application Notes and Protocols: Spectroscopic Analysis of Isosojagol

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	Isosojagol
CAS No.:	94390-15-5
Cat. No.:	B1256142

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## Abstract

These application notes provide a detailed overview of the spectroscopic analysis of **Isosojagol** (CAS 94390-15-5), a naturally occurring coumestan. Due to the limited availability of published experimental spectra for this specific compound, this document presents expected characteristic data based on its known structure: 3,9-dihydroxy-10-prenylcoumestan. Detailed protocols for sample preparation and analysis using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to guide researchers in the structural elucidation and characterization of **Isosojagol** and related coumestan-type compounds.

## Chemical Structure and Overview

- Systematic Name: 3,9-dihydroxy-10-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one
- Common Name: **Isosojagol**

- CAS Number: 94390-15-5
- Molecular Formula: C<sub>20</sub>H<sub>16</sub>O<sub>5</sub>
- Molecular Weight: 336.34 g/mol
- Class: Coumestan

**Isosojagol** is a prenylated coumestan, a class of polyphenolic compounds known for their potential biological activities. Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this molecule, whether isolated from natural sources or synthesized in the laboratory.

## Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Isosojagol** based on its functional groups (phenolic hydroxyls, a lactone carbonyl, an ether linkage, a prenyl group, and a conjugated aromatic system) and data from structurally similar compounds.

### Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data for Isosojagol

(Solvent: DMSO-d<sub>6</sub>)

<sup>1</sup> H NMR Data (Predicted)	<sup>13</sup> C NMR Data (Predicted)
Atom No.	Chemical Shift (δ, ppm)
H-1	~7.8
H-2	~6.9
H-4	~6.8
H-7	~7.5
H-8	~7.0
3-OH	~10.5
9-OH	~9.8
H-1' (Prenyl)	~3.4
H-2' (Prenyl)	~5.2
H-4' (Prenyl-CH <sub>3</sub> )	~1.7
H-5' (Prenyl-CH <sub>3</sub> )	~1.6

**Table 2: Predicted IR Absorption Data for Isosojagol**

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Mode
Phenolic O-H	3500 - 3200	Strong, Broad	Stretching
Aromatic C-H	3100 - 3000	Medium	Stretching
Aliphatic C-H (Prenyl)	2970 - 2850	Medium	Stretching
Lactone C=O	1720 - 1700	Strong	Stretching
Aromatic C=C	1620 - 1450	Medium to Strong	Stretching
C-O (Ether/Phenol)	1260 - 1000	Strong	Stretching
C-H Bending	900 - 675	Medium to Strong	Out-of-Plane Bending

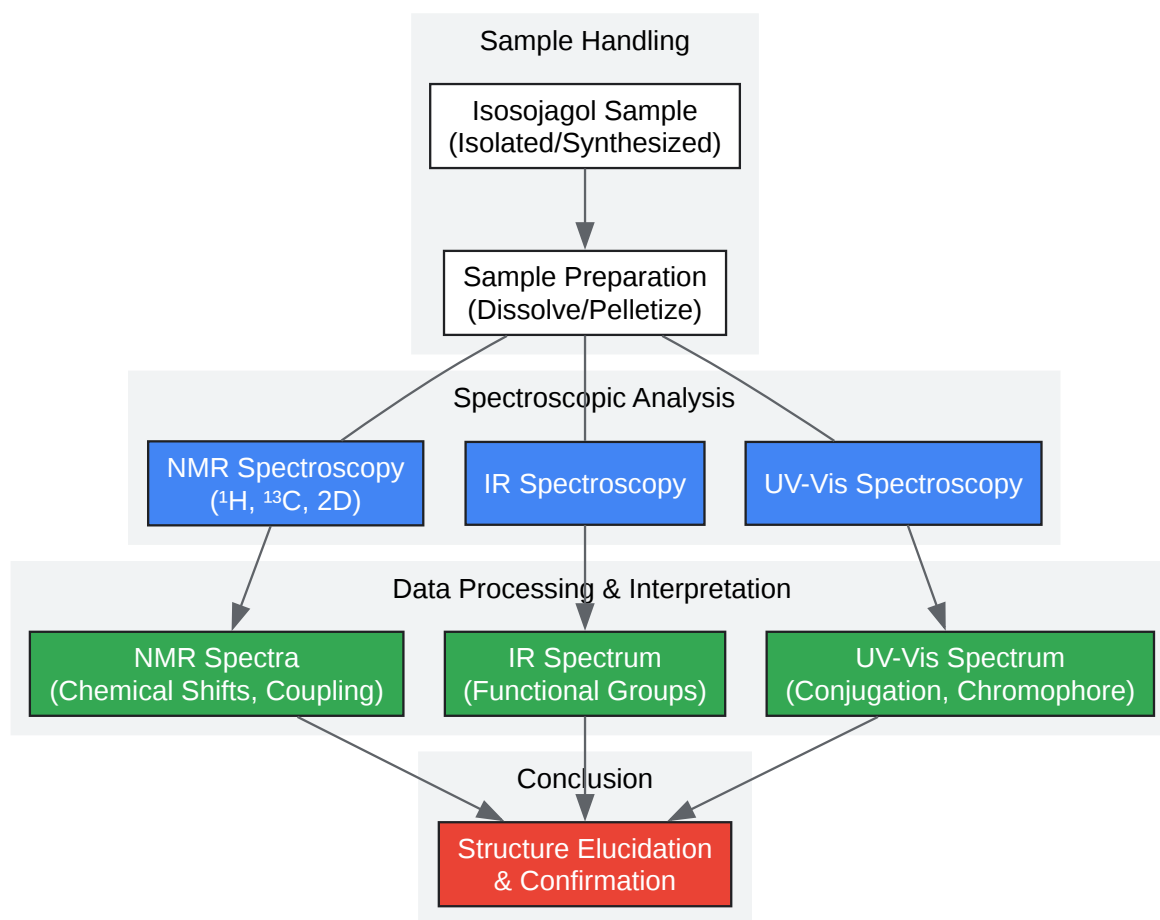
## Table 3: Predicted UV-Vis Absorption Data for Isosojagol

(Solvent: Methanol or Ethanol)

Band	Expected $\lambda_{\text{max}}$ (nm)	Associated Transition
Band I	~340 - 360	$\pi \rightarrow \pi^*$ (Benzoyl system)
Band II	~240 - 260	$\pi \rightarrow \pi^*$ (Benzenoid system)

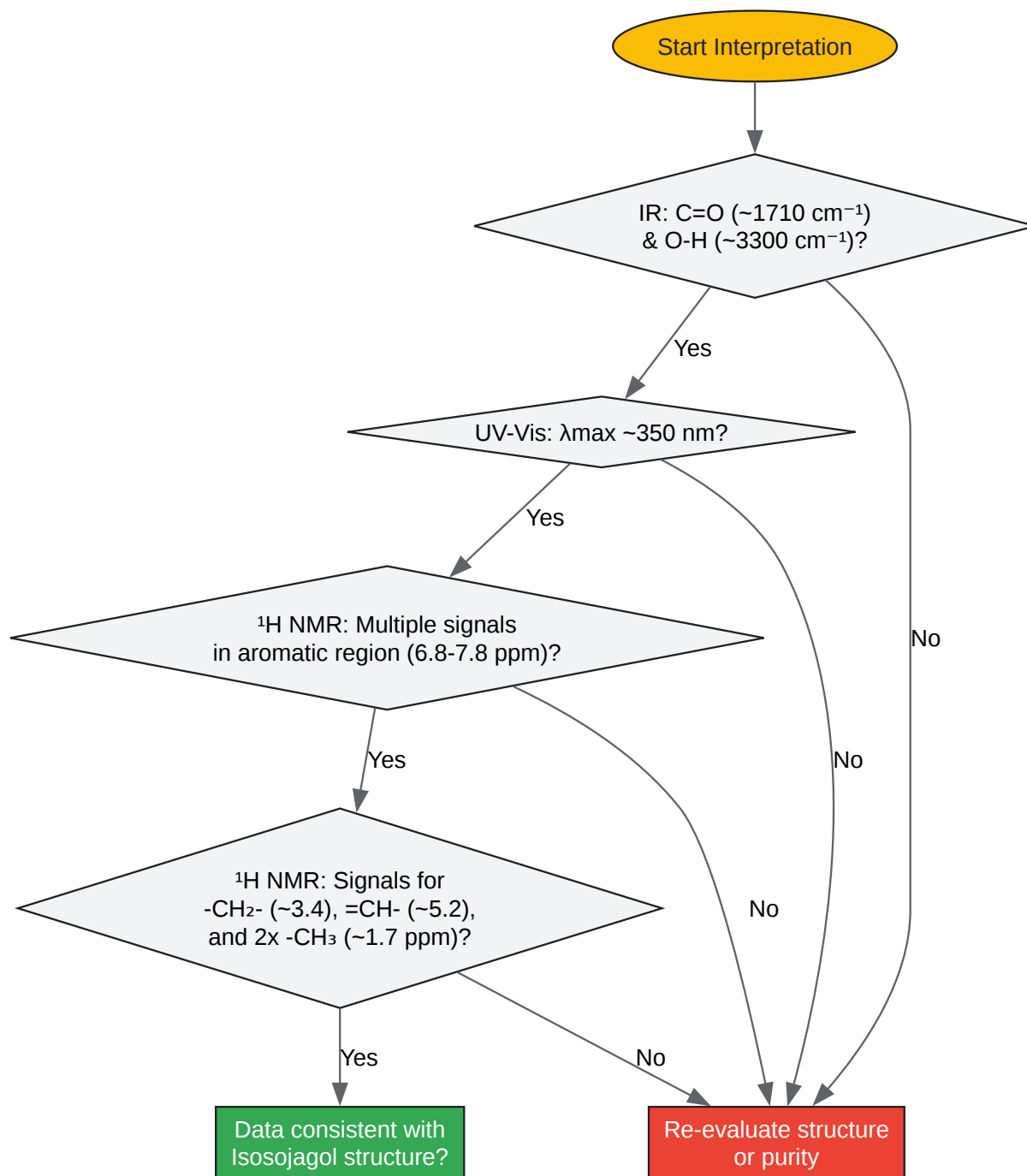
## Experimental Workflows and Logic

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical approach to interpreting the resulting data for structural confirmation.



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Fig. 1: General workflow for spectroscopic analysis of **Isosojagol**.



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Fig. 2: Logical flowchart for spectroscopic data interpretation.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

#### A. Materials and Equipment:

- **Isosojagol** sample (1-5 mg for  $^1\text{H}$ , 5-20 mg for  $^{13}\text{C}$ )
- Deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{CDCl}_3$ )
- NMR tubes (5 mm diameter)
- Pipettes and vials
- NMR Spectrometer (e.g., 400 MHz or higher)

#### B. Protocol:

- Sample Preparation:
  - Accurately weigh the **Isosojagol** sample and place it in a clean, dry vial.
  - Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO- $d_6$ ) to the vial.
  - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
  - Using a pipette, transfer the solution into a clean NMR tube.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
  - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

- Acquire a standard  $^1\text{H}$  NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- Acquire a  $^{13}\text{C}$  NMR spectrum. This will require a significantly larger number of scans than the  $^1\text{H}$  spectrum due to the low natural abundance of  $^{13}\text{C}$ .
- (Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  - Phase the spectra and perform baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for  $^1\text{H}$  and 39.52 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  spectrum and pick peaks for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Fourier-Transform Infrared (IR) Spectroscopy

This protocol describes the KBr pellet method, suitable for solid samples.

### A. Materials and Equipment:

- **Isosojagol** sample (~1-2 mg)
- Potassium Bromide (KBr), spectroscopy grade, dried
- Agate mortar and pestle
- Pellet press and die
- FTIR Spectrometer

### B. Protocol:

- Sample Preparation (KBr Pellet Method):

- Place ~1 mg of **Isosojagol** and ~100-200 mg of dry KBr powder into an agate mortar.[1]
- Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[1]
- Transfer a portion of the powder into the pellet die.
- Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[1]
- Data Acquisition:
  - Place the KBr pellet into the sample holder of the FTIR instrument.
  - Acquire a background spectrum of the empty sample compartment first.
  - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
  - Typically, spectra are collected over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Analysis:
  - Label the major absorption bands in the spectrum.
  - Correlate the observed band positions (in  $\text{cm}^{-1}$ ) with known functional group vibrations to confirm the presence of hydroxyl, carbonyl, aromatic, and other key structural features of **Isosojagol**.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol details the analysis of a sample in solution.

### A. Materials and Equipment:

- **Isosojagol** sample
- Spectroscopy grade solvent (e.g., Methanol, Ethanol)

- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis Spectrophotometer (double beam preferred)

#### B. Protocol:

- Sample Preparation:
  - Prepare a stock solution of **Isosojagol** by accurately weighing a small amount and dissolving it in a known volume of the chosen solvent (e.g., 1 mg in 100 mL of methanol).
  - From the stock solution, prepare a dilute solution with an expected absorbance in the range of 0.2 - 1.0 AU.
- Data Acquisition:
  - Turn on the spectrophotometer and allow the lamps to warm up.
  - Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path.
  - Run a baseline correction (autozero) with the solvent in both beams.
  - Replace the solvent in the sample cuvette with the dilute **Isosojagol** solution.
  - Scan the sample across the desired wavelength range (e.g., 200 - 500 nm).
- Data Analysis:
  - Identify the wavelengths of maximum absorbance ( $\lambda_{\max}$ ).
  - The observed  $\lambda_{\max}$  values correspond to the electronic transitions within the molecule's chromophore and can be compared to expected values for the coumestan ring system.

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## References

- [1. Human Metabolome Database: Showing metabocard for Isosojagol \(HMDB0030141\) \[hmdb.ca\]](#)
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

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